1-Hexyl-1h-1,2,4-triazol-3-amine

Lipophilicity Drug design Partition coefficient

1-Hexyl-1H-1,2,4-triazol-3-amine (CAS 1178803-56-9) is an N1-alkyl-substituted derivative of the 1,2,4-triazol-3-amine scaffold, with the molecular formula C₈H₁₆N₄ and a molecular weight of 168.24 g·mol⁻¹. The compound features a six-carbon linear alkyl chain at the N1 position and a primary amine at C3, yielding a computed XLogP3 of 1.9, a topological polar surface area of 56.7 Ų, one hydrogen bond donor, and five rotatable bonds.

Molecular Formula C8H16N4
Molecular Weight 168.24 g/mol
Cat. No. B13480991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyl-1h-1,2,4-triazol-3-amine
Molecular FormulaC8H16N4
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCCCCCCN1C=NC(=N1)N
InChIInChI=1S/C8H16N4/c1-2-3-4-5-6-12-7-10-8(9)11-12/h7H,2-6H2,1H3,(H2,9,11)
InChIKeyCPXQUBIXEAZBII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexyl-1H-1,2,4-triazol-3-amine – Core Physicochemical Profile and Class Identity


1-Hexyl-1H-1,2,4-triazol-3-amine (CAS 1178803-56-9) is an N1-alkyl-substituted derivative of the 1,2,4-triazol-3-amine scaffold, with the molecular formula C₈H₁₆N₄ and a molecular weight of 168.24 g·mol⁻¹ [1]. The compound features a six-carbon linear alkyl chain at the N1 position and a primary amine at C3, yielding a computed XLogP3 of 1.9, a topological polar surface area of 56.7 Ų, one hydrogen bond donor, and five rotatable bonds [1]. It is commercially available at purities ≥ 97% (e.g., AKSci, Leyan) . Its closest structural analogs include the unsubstituted parent 1H-1,2,4-triazol-3-amine, the positional isomer 5-hexyl-1H-1,2,4-triazol-3-amine (CAS 77077-42-0), and other N1-alkyl variants with shorter or longer chains.

Why 1-Hexyl-1H-1,2,4-triazol-3-amine Cannot Be Simply Replaced by a Generic In-Class Analog


N1-Alkyl substitution on the 1,2,4-triazol-3-amine scaffold directly modulates lipophilicity, hydrogen-bond donor capacity, and molecular flexibility in a chain-length-dependent manner. 1-Hexyl-1H-1,2,4-triazol-3-amine exhibits an XLogP3 of 1.9, representing a ΔLogP of +2.33 relative to the unsubstituted parent (XLogP3 ≈ −0.43), and the N1 substitution eliminates one hydrogen-bond donor compared with the parent [1]. Class-level evidence from corrosion inhibition studies demonstrates that increasing alkyl chain length on 1,2,4-triazole-based inhibitors produces quantifiable gains in inhibition efficiency [2]. Consequently, substituting a shorter-chain or unsubstituted analog for the hexyl derivative can alter partition behavior, surface adsorption, and target binding, undermining reproducibility in applications where a defined lipophilicity and flexibility profile is required.

Quantitative Differentiation Evidence for 1-Hexyl-1H-1,2,4-triazol-3-amine


N1-Hexyl Substitution Shifts Computed LogP by +2.33 vs. Unsubstituted 1,2,4-Triazol-3-amine

The introduction of an N1-hexyl chain increases the computed octanol–water partition coefficient (XLogP3) from approximately −0.43 for the unsubstituted parent 1H-1,2,4-triazol-3-amine to 1.9 for 1-hexyl-1H-1,2,4-triazol-3-amine, a net gain of +2.33 log units [1]. This shift moves the compound from a hydrophilic to a moderately lipophilic regime, predicting enhanced membrane permeability and altered distribution behavior.

Lipophilicity Drug design Partition coefficient

N1-Substitution Reduces Hydrogen-Bond Donor Count from 2 to 1 vs. Parent 1H-1,2,4-Triazol-3-amine

Alkylation at N1 eliminates one hydrogen-bond donor (HBD) relative to the parent 1H-1,2,4-triazol-3-amine. PubChem-computed properties give 1 HBD for the hexyl derivative versus 2 HBD for the parent [1][2]. This alters the compound's capacity to act as a hydrogen-bond donor in supramolecular assemblies, co-crystal design, or target binding.

Hydrogen bonding Molecular recognition Crystal engineering

N1-Hexyl vs. C5-Hexyl Positional Isomerism: Distinct Substitution Pattern Determines Regioisomeric Identity and Reactivity

1-Hexyl-1H-1,2,4-triazol-3-amine (CAS 1178803-56-9) and 5-hexyl-1H-1,2,4-triazol-3-amine (CAS 77077-42-0) share the identical molecular formula (C₈H₁₆N₄) and molecular weight (168.24) but differ in the position of the hexyl substituent: N1 versus C5 . These are distinct constitutional isomers, not interchangeable cores. The N1-substituted isomer places the amine at C3 adjacent to the alkylated nitrogen, while the C5-substituted isomer carries the amine at C3 with the alkyl group on the ring carbon, leading to different electronic environments and derivatization chemistries .

Regioisomerism Synthetic intermediate Structure verification

Alkyl Chain Length Correlates Positively with Corrosion Inhibition Efficiency: Class-Level Evidence from Closely Related 1,2,4-Triazoles

In a head-to-head comparison of two 1,2,4-triazole derivatives bearing different alkyl chain lengths (TR8 with an octylsulfanyl chain vs. TR10 with a decylsulfanyl chain), the longer-chain TR10 achieved 92% maximum inhibition efficiency versus 88% for TR8 on mild steel in 1.0 M HCl, both at 10⁻³ M, as measured by electrochemical impedance spectroscopy [1]. Although 1-hexyl-1H-1,2,4-triazol-3-amine was not directly tested in this study, the established positive correlation between alkyl chain length and inhibition efficiency within the 1,2,4-triazole class supports the expectation that the N1-hexyl compound will outperform shorter-chain analogs (methyl, ethyl, propyl) in corrosion inhibition applications [1].

Corrosion inhibition Mild steel Acid medium

Commercially Available at ≥97% Purity with Batch-Level Quality Assurance Supporting Reproducible Procurement

1-Hexyl-1H-1,2,4-triazol-3-amine is stocked and shipped by multiple chemical suppliers with documented minimum purity specifications: AKSci lists 97% minimum purity (Cat. 2039DY) with full quality assurance and SDS availability , and Leyan offers 98% purity (Cat. 1355669) . Batch-level COA is available upon request. In contrast, many shorter-chain or unsubstituted analogs in this class are available only as technical-grade materials or require custom synthesis.

Quality control Procurement Reproducibility

Rotatable Bond Count of 5 Enables Conformational Flexibility Absent in Shorter-Chain and Unsubstituted Analogs

The N1-hexyl chain introduces five rotatable bonds, compared to zero for the unsubstituted 1H-1,2,4-triazol-3-amine and progressively fewer for methyl (1), ethyl (2), and propyl (3) analogs [1]. This increased conformational entropy can influence binding thermodynamics, crystal packing, and solution-phase behavior.

Conformational flexibility Molecular dynamics Entropy

High-Value Application Scenarios for 1-Hexyl-1H-1,2,4-triazol-3-amine


Corrosion Inhibitor Screening for Mild Steel in Acidic Media

Based on class-level evidence that longer alkyl chains on 1,2,4-triazole derivatives enhance corrosion inhibition efficiency on mild steel in 1.0 M HCl [1], 1-hexyl-1H-1,2,4-triazol-3-amine (XLogP3 = 1.9, 5 rotatable bonds) is a logical candidate for comparative screening against shorter-chain analogs. Its intermediate chain length (C6) balances adequate surface adsorption with aqueous solubility, and its defined purity (≥97%) supports reproducible electrochemical measurements.

Medicinal Chemistry Scaffold Requiring Controlled Lipophilicity

With a computed XLogP3 of 1.9, the compound occupies a lipophilicity window favorable for oral bioavailability and membrane permeability, while the single hydrogen-bond donor and three acceptors meet key drug-likeness criteria [1]. The N1-hexyl group provides a well-defined hydrophobic anchor that can be exploited in fragment-based drug design or as a reference point in structure–activity relationship (SAR) campaigns exploring alkyl chain length optimization [1].

Synthetic Intermediate for Regiospecific Derivatization

The free C3-amine on the 1,2,4-triazole ring serves as a nucleophilic handle for further functionalization—including acylation, sulfonylation, and reductive amination—while the N1-hexyl chain remains inert under most reaction conditions [1]. This regiochemical clarity distinguishes it from the C5-substituted isomer (CAS 77077-42-0), where the amine is flanked by an alkylated ring carbon, potentially altering reactivity . The compound is commercially available at 97–98% purity, suitable for use as a building block without additional purification .

Physicochemical Reference Standard for Alkyl Chain Effect Calibration

The precisely defined shift in computed properties—ΔXLogP3 = +2.33 vs. the unsubstituted parent, reduction from 2 to 1 HBD, and introduction of 5 rotatable bonds [1]—makes 1-hexyl-1H-1,2,4-triazol-3-amine a valuable calibration standard for computational models predicting alkyl chain effects on solubility, permeability, and protein binding. Its batch-certified purity further supports its use as a quality control reference in analytical method development.

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